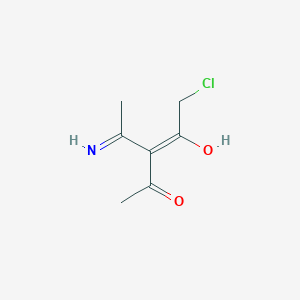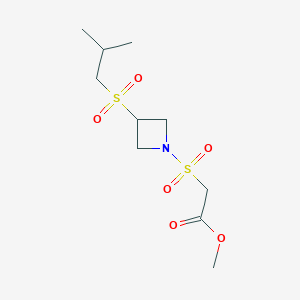
(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione” is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.613 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The SMILES representation of the molecule isC/C(=C(C(=O)C)/C(=O)CCl)/N . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 175.613 and a molecular formula of C7H10ClNO2 . More detailed properties such as melting point, boiling point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One-Pot Synthesis of Functionalized Butyrolactones : A study described the use of 3-chloropentane-2,4-dione in synthesizing alkyl 5,5-diacetyl-2-oxo-3-(triphenylphosphoranylidene)tetrahydrofuran-4-carboxylates. This process involved a complex reaction with dialkyl acetylenedicarboxylates and triphenylphosphine (Yavari & Baharfar, 1997).
Preparation of Symmetrical 1,4-Diketones : Another study utilized 3-chloropentane-2,4-dione to produce 3,4-diacetylhexane-2.5-dione, a product of Wurtz-like condensation (Ceylan et al., 2004).
Synthesis of Dihydroisoxazoles : 3-chloropentane-2,4-dione was used in the condensation with thioamides, leading to the formation of various 5-(thiazol-5-yl)-4,5-dihydroisoxazoles (Milinkevich, Ye, & Kurth, 2008).
Structural and Thermal Properties
Study of Schiff Bases Derived from Diaminopyridine : Research on Schiff bases derived from 3,4-diaminopyridine revealed insights into the formation and structure of these compounds using 3-chloropentane-2,4-dione (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Analysis of Unsymmetrical Schiff Bases : A study conducted on unsymmetrical Schiff bases demonstrated their structural and thermal properties. These bases were derived from 3,4-diaminopyridine and involved 3-chloropentane-2,4-dione (Ballatore et al., 2011).
Synthesis of Cyclopentane-1,3-dione Derivatives : Research on the synthesis of cyclopentane-1,3-dione derivatives, which exhibit properties similar to carboxylic acids, utilized 3-chloropentane-2,4-dione in their formation (Avdović et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-5-chloro-3-ethanimidoyl-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c1-4(9)7(5(2)10)6(11)3-8/h9,11H,3H2,1-2H3/b7-6-,9-4? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQDWBCUKYYGII-NPPASXEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C(=C(CCl)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N)/C(=C(\CCl)/O)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate](/img/structure/B2408325.png)


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2408329.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2408330.png)

![6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B2408332.png)


![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)


![N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2408344.png)